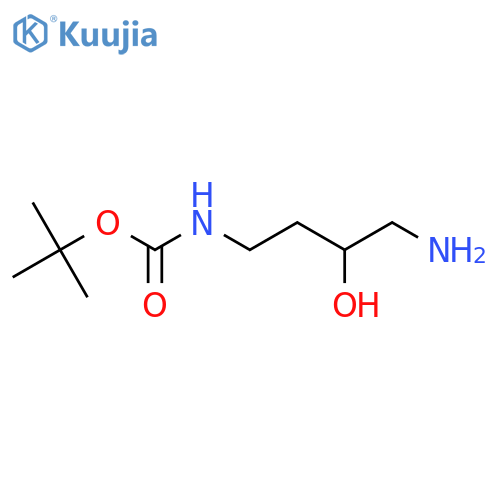

Cas no 1498637-39-0 (tert-butyl N-(4-amino-3-hydroxybutyl)carbamate)

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(4-amino-3-hydroxybutyl)carbamate

- 1498637-39-0

- AKOS040806286

- EN300-1877910

-

- インチ: 1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)

- InChIKey: AQSSZLQARHGZGE-UHFFFAOYSA-N

- SMILES: O(C(NCCC(CN)O)=O)C(C)(C)C

計算された属性

- 精确分子量: 204.14739250g/mol

- 同位素质量: 204.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 6

- 複雑さ: 177

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: -0.3

- トポロジー分子極性表面積: 84.6Ų

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877910-2.5g |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 2.5g |

$1959.0 | 2023-09-18 | |

| Aaron | AR028DL7-2.5g |

tert-butylN-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 2.5g |

$2719.00 | 2025-02-16 | |

| 1PlusChem | 1P028DCV-2.5g |

tert-butylN-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 2.5g |

$2484.00 | 2024-06-20 | |

| Enamine | EN300-1877910-0.05g |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 0.05g |

$232.0 | 2023-09-18 | |

| Enamine | EN300-1877910-5.0g |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 5g |

$2900.0 | 2023-05-26 | |

| Enamine | EN300-1877910-10.0g |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 10g |

$4299.0 | 2023-05-26 | |

| Enamine | EN300-1877910-1g |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 1g |

$999.0 | 2023-09-18 | |

| Aaron | AR028DL7-500mg |

tert-butylN-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 500mg |

$1098.00 | 2025-02-16 | |

| Aaron | AR028DL7-5g |

tert-butylN-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 5g |

$4013.00 | 2023-12-16 | |

| Aaron | AR028DL7-100mg |

tert-butylN-(4-amino-3-hydroxybutyl)carbamate |

1498637-39-0 | 95% | 100mg |

$503.00 | 2025-02-16 |

tert-butyl N-(4-amino-3-hydroxybutyl)carbamate 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

tert-butyl N-(4-amino-3-hydroxybutyl)carbamateに関する追加情報

Professional Introduction to Tert-butyl N-(4-amino-3-hydroxybutyl)carbamate (CAS No. 1498637-39-0)

Tert-butyl N-(4-amino-3-hydroxybutyl)carbamate, a compound with the chemical identifier CAS No. 1498637-39-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug development and biochemical research.

The molecular structure of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-amino-3-hydroxybutyl chain. This configuration imparts specific reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of both amino and hydroxyl functional groups enhances its versatility in chemical transformations, enabling its use in diverse synthetic pathways.

In recent years, there has been growing interest in the development of novel carbamate-based compounds for their therapeutic potential. Carbamates are known for their ability to act as intermediates in the synthesis of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. The tert-butyl group in tert-butyl N-(4-amino-3-hydroxybutyl)carbamate provides steric hindrance, which can influence the compound's solubility and metabolic stability, making it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The 4-amino-3-hydroxybutyl chain suggests a possible interaction with biological targets such as enzymes and receptors. This has led to studies exploring its efficacy in modulating pathways associated with diseases like cancer and neurodegenerative disorders. Preliminary research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, thereby offering a new avenue for therapeutic intervention.

The synthesis of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The carbamate formation step is particularly critical, as it determines the overall yield and purity of the final product. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to optimize the synthesis process. These methods ensure that the compound is produced with high fidelity, suitable for subsequent pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of tert-butyl N-(4-amino-3-hydroxybutyl)carbamate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These simulations have revealed that subtle modifications to the molecular structure can significantly alter its pharmacological properties, guiding the development of next-generation drugs.

The pharmaceutical industry has been particularly interested in exploring the potential of carbamate-based compounds for their ability to cross the blood-brain barrier. This property is crucial for treating neurological disorders that require direct access to the central nervous system. The tert-butyl group's steric bulk may facilitate this process, making tert-butyl N-(4-amino-3-hydroxybutyl)carbamate a promising candidate for further development.

In conclusion, tert-butyl N-(4-amino-3-hydroxybutyl)carbamate (CAS No. 1498637-39-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable compound for ongoing research and drug development efforts. As scientific understanding continues to evolve, this molecule is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

1498637-39-0 (tert-butyl N-(4-amino-3-hydroxybutyl)carbamate) Related Products

- 1443107-59-2(3-amino-4-bromo-2-fluoro-phenol)

- 77896-57-2(4-bromo-2-phenyl-2H-1,2,3-triazole)

- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)

- 1057273-64-9(Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate)

- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)

- 1807237-80-4(4-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

- 82735-70-4(3-(3-hydroxyphenyl)prop-2-enoic acid)

- 15541-26-1(1-(2-Methoxyphenyl)propan-2-ol)

- 129263-59-8((5s,6r,7e,9e,11e,14z)-5,6-dihydroxy-7,9,11,14-icosatetraenoic Aci D)

- 1090952-67-2(2-(4-Fluorophenoxy)-8-methylquinoline-3-carbaldehyde)